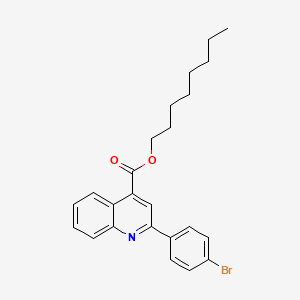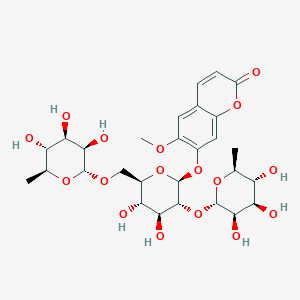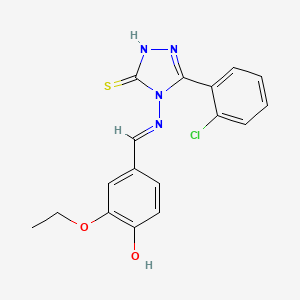
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound features a quinoline core substituted with a bromophenyl group and an octyl ester, making it a molecule of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate can be synthesized through a Friedländer quinoline synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.
-
Friedländer Synthesis
Reactants: 4-bromoaniline and 2-aminobenzophenone.
Catalyst: Acidic conditions, often using sulfuric acid or hydrochloric acid.
Conditions: Reflux in ethanol or another suitable solvent.
-
Esterification
- The carboxylic acid group of 2-(4-bromophenyl)quinoline-4-carboxylic acid is then esterified with octanol.
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Reflux in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
-
Substitution Reactions
- The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
-
Oxidation and Reduction
- The quinoline ring can participate in redox reactions, altering its electronic properties.
Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Conditions: Vary depending on the specific reaction, often requiring controlled temperatures and inert atmospheres.
-
Ester Hydrolysis
- The ester group can be hydrolyzed to revert to the carboxylic acid.
Reagents: Strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Conditions: Reflux in aqueous or alcoholic solutions.
Major Products
Substitution: Introduction of new functional groups on the phenyl ring.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Conversion to 2-(4-bromophenyl)quinoline-4-carboxylic acid.
科学研究应用
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the bioactivity of quinoline derivatives.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostic applications.
Industry
Material Science: Incorporated into the design of new materials with specific electronic or optical properties.
Polymer Chemistry: Used as a monomer or additive in the synthesis of specialty polymers.
作用机制
The biological activity of Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. Additionally, the bromophenyl group can enhance binding affinity to specific protein targets, modulating their activity.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)quinoline-4-carboxylic acid: Lacks the octyl ester group, making it less lipophilic.
Octyl 2-phenylquinoline-4-carboxylate: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-(4-Chlorophenyl)quinoline-4-carboxylate: Substitution of bromine with chlorine, affecting its electronic properties and reactivity.
Uniqueness
Octyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the combination of the bromophenyl group and the octyl ester, which confer specific electronic, steric, and lipophilic properties. These characteristics can enhance its interaction with biological targets and its solubility in organic solvents, making it a versatile compound for various applications.
属性
分子式 |
C24H26BrNO2 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
octyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-9-16-28-24(27)21-17-23(18-12-14-19(25)15-13-18)26-22-11-8-7-10-20(21)22/h7-8,10-15,17H,2-6,9,16H2,1H3 |
InChI 键 |
MWDIDECVCXVCGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)


![Ethyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12039688.png)
![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)
![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)
![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)
